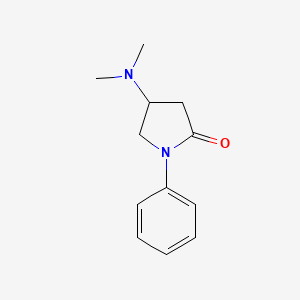![molecular formula C40H38N2P2 B12876605 (1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)
(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine is a complex organophosphorus compound It is known for its unique structure, which includes two diphenylphosphino groups and a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine typically involves multiple steps. One common method includes the reaction of biphenyl derivatives with diphenylphosphine under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which (1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include metal ions in catalytic cycles, and the pathways involved often include electron transfer and bond formation/breaking steps.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate ligand with a different backbone structure.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral ligand used in asymmetric catalysis.
Uniqueness
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine is unique due to its specific biphenyl backbone and the presence of tetramethyl groups, which provide steric hindrance and influence its reactivity and selectivity in catalytic processes. This makes it a valuable ligand in specialized applications where other phosphine ligands may not perform as effectively.
Eigenschaften
Molekularformel |
C40H38N2P2 |
|---|---|
Molekulargewicht |
608.7 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)-6-diphenylphosphanylphenyl]-3-diphenylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C40H38N2P2/c1-41(2)35-27-17-29-37(43(31-19-9-5-10-20-31)32-21-11-6-12-22-32)39(35)40-36(42(3)4)28-18-30-38(40)44(33-23-13-7-14-24-33)34-25-15-8-16-26-34/h5-30H,1-4H3 |
InChI-Schlüssel |
NWYCTGSQYILAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


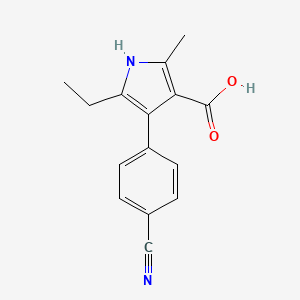
![4-Amino-3,7-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12876530.png)
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)


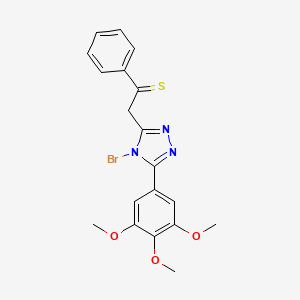
![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
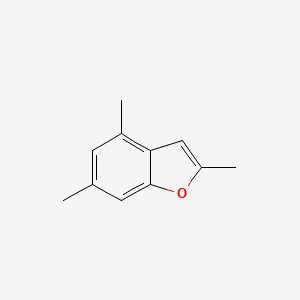
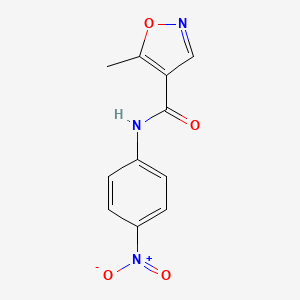
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
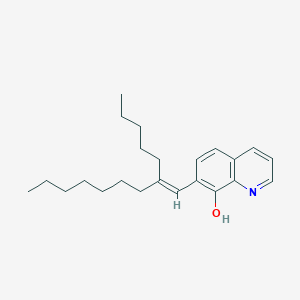
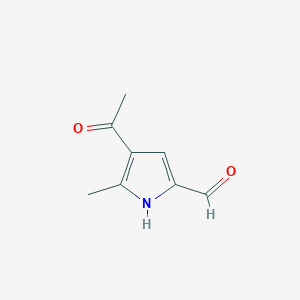
![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
